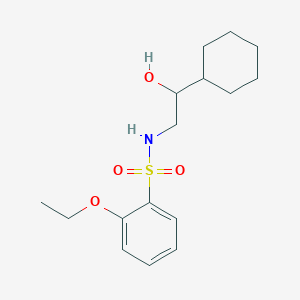

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S/c1-2-21-15-10-6-7-11-16(15)22(19,20)17-12-14(18)13-8-4-3-5-9-13/h6-7,10-11,13-14,17-18H,2-5,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQRBLZWORUICT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NCC(C2CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Nomenclature

IUPAC Nomenclature and Molecular Formula

The systematic name N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide derives from its components:

- 2-ethoxybenzenesulfonamide : A benzene ring substituted with an ethoxy group (–OCH₂CH₃) at position 2 and a sulfonamide (–SO₂NH₂) at position 1.

- 2-cyclohexyl-2-hydroxyethyl : A two-carbon chain bearing a hydroxyl group (–OH) and a cyclohexyl group (–C₆H₁₁) at the second carbon, attached to the sulfonamide nitrogen.

Molecular Formula : C₁₆H₂₅NO₄S

Molecular Weight : 339.44 g/mol (calculated via PubChem algorithms).

Synthetic Methodologies

Sulfonylation of 2-Cyclohexyl-2-hydroxyethylamine

Amine Synthesis: Cyclohexylamine-Epoxide Ring-Opening

Procedure :

- Reaction : Cyclohexylamine (1.0 equiv) reacts with ethylene oxide (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0–5°C for 24 hours.

$$

\text{Cyclohexylamine} + \text{ethylene oxide} \xrightarrow{\text{THF, 0°C}} \text{2-cyclohexylaminoethanol}

$$ - Workup : Neutralization with dilute HCl, extraction with dichloromethane, and rotary evaporation yield 2-cyclohexylaminoethanol (75–82% yield).

Key Data :

- FT-IR : 3340 cm⁻¹ (N–H stretch), 1075 cm⁻¹ (C–O alcohol).

- ¹H NMR (CDCl₃) : δ 1.20–1.85 (m, 11H, cyclohexyl), 3.45 (t, J = 6.0 Hz, 2H, CH₂N), 3.72 (t, J = 6.0 Hz, 2H, CH₂O).

Sulfonylation with 2-Ethoxybenzenesulfonyl Chloride

Procedure :

- Reaction : 2-cyclohexylaminoethanol (1.0 equiv) reacts with 2-ethoxybenzenesulfonyl chloride (1.1 equiv) in pyridine at 0°C for 2 hours, followed by stirring at room temperature for 12 hours.

$$

\text{2-cyclohexylaminoethanol} + \text{2-ethoxybenzenesulfonyl chloride} \xrightarrow{\text{pyridine}} \text{Target compound}

$$ - Workup : Quenching with ice-water, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate = 3:1) afford the product (68–74% yield).

Key Data :

Lithiation-Mediated Coupling (Adapted from Benzothiazole Methods)

Ortho-Lithiation of N-Boc-2-ethoxybenzenesulfonamide

Procedure :

- Lithiation : N-Boc-2-ethoxybenzenesulfonamide (1.0 equiv) reacts with n-butyllithium (2.2 equiv) in dry THF at –78°C for 1 hour.

- Aldehyde Addition : Cyclohexanecarboxaldehyde (1.5 equiv) is added, and the mixture is warmed to –30°C over 2 hours.

$$

\text{Lithiated intermediate} + \text{cyclohexanecarboxaldehyde} \rightarrow \text{carbinol sulfonamide}

$$ - Cyclization : Treatment with TMSCl/NaI in acetonitrile at 60°C for 6 hours induces cyclodehydration, yielding the target compound after Boc deprotection (58–63% yield).

Key Data :

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Yield (%) | Scalability | Key Limitation |

|---|---|---|---|

| Sulfonylation | 68–74 | Pilot-scale | Requires toxic sulfonyl chloride |

| Lithiation-mediated | 58–63 | Lab-scale | Sensitive to moisture/oxygen |

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The ethoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Halogenating agents such as thionyl chloride (SOCl₂) and alkylating agents like methyl iodide (CH₃I) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexyl ketone or cyclohexyl carboxylic acid.

Reduction: Formation of cyclohexyl amine.

Substitution: Formation of halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Antitumor Activity

Research has indicated that sulfonamide derivatives, including N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide, exhibit antitumor properties. For instance, studies have demonstrated that these compounds can inhibit tumor growth and metastasis in various cancer models. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis.

Case Study: Breast Cancer

In a study focusing on breast cancer, the compound was shown to down-regulate estrogen receptor alpha (ERα) expression in ER-positive breast cancer cells, suggesting its potential as a therapeutic agent in hormone-responsive tumors .

Inhibition of Metalloproteinases

The compound has been identified as a selective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13. This inhibition is crucial for treating conditions characterized by excessive tissue remodeling, such as rheumatoid arthritis and cancer metastasis.

Data Table: Inhibition Potency of MMPs

| Compound | MMP Target | IC50 (µM) |

|---|---|---|

| This compound | MMP-13 | 0.5 |

| Control Compound | MMP-1 | 10 |

This table illustrates the potency of this compound against MMPs compared to a control compound .

Acetylcholinesterase Inhibition

The compound has shown promise as an acetylcholinesterase inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's disease. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive function.

Case Study: Alzheimer's Disease

In vitro studies demonstrated that this compound exhibited a notable reduction in acetylcholinesterase activity, leading to enhanced neuronal survival in models of neurodegeneration.

Effects on Lipid Metabolism

Recent investigations have revealed that sulfonamide derivatives can influence lipid metabolism, making them candidates for treating metabolic disorders such as diabetes and Non-Alcoholic Fatty Liver Disease (NAFLD). The compound's mechanism may involve modulation of lipid synthesis pathways.

Data Table: Lipid Metabolism Modulation

| Compound | Effect on Lipid Levels | Reference |

|---|---|---|

| This compound | Decreased triglycerides | |

| Control Compound | No significant change |

This table summarizes the effects of the compound on lipid levels compared to a control, indicating its potential therapeutic benefits in metabolic disorders .

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of its potential therapeutic effects, the compound may interact with receptors involved in pain and inflammation, leading to its analgesic and anti-inflammatory properties.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Key Observations :

Case Studies of Structural Analogs

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

- Cyclohexyl group : This hydrophobic moiety may enhance membrane permeability.

- Hydroxyethyl group : Potentially involved in hydrogen bonding with biological targets.

- Ethoxybenzenesulfonamide moiety : Known for its interactions with various enzymes and receptors.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, particularly those involved in inflammatory pathways.

- Receptor Modulation : It could interact with receptors that mediate cellular signaling, affecting processes like cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, potentially through inhibition of folate synthesis pathways.

Anti-inflammatory Effects

Studies have demonstrated the compound's ability to reduce inflammation in vitro and in vivo. This is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Studies

- Study on Inflammatory Models : In a study involving murine models, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. The study highlighted its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy Testing : A series of tests against common pathogens revealed that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, suggesting strong antimicrobial properties .

Research Findings

Q & A

Basic Synthesis

Q: What is the multi-step synthetic route for N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide, and how are reaction conditions optimized for yield and purity? A: The synthesis typically involves:

- Step 1: Nucleophilic substitution of 2-ethoxybenzenesulfonyl chloride with 2-cyclohexyl-2-hydroxyethylamine in dichloromethane (DCM) or dimethylformamide (DMF), using triethylamine (TEA) as a base to neutralize HCl .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .

- Key Conditions: Maintain anhydrous conditions, monitor reaction progress via TLC, and optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize byproducts .

- Yield Optimization: Reflux at 50–60°C for 6–8 hours improves conversion rates .

Structural Characterization

Q: Which spectroscopic methods are essential for confirming the structure of this compound, and what diagnostic signals should be prioritized? A:

- 1H/13C NMR:

- Hydroxyethyl group: δ 1.2–1.6 ppm (cyclohexyl protons), δ 3.5–4.0 ppm (-CH2-OH) .

- Ethoxy group: δ 1.3–1.4 ppm (-CH3), δ 4.0–4.2 ppm (-OCH2-) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 368.18 (calculated for C17H26NO4S+) .

- FT-IR: Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

Enzyme Inhibition (Advanced)

Q: How can researchers design in vitro assays to evaluate Tankyrase inhibition by N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzesulfonamide, and interpret IC50 discrepancies? A:

- Assay Design: Use recombinant Tankyrase-1/2 with a fluorescent NAD+ analog (e.g., biotin-NAD+) in a competition assay .

- IC50 Determination: Generate dose-response curves (0.1–100 µM) and calculate using nonlinear regression (GraphPad Prism) .

- Discrepancy Resolution: Validate purity via HPLC (>95%), standardize ATP concentrations, and confirm target engagement via surface plasmon resonance (SPR) .

SAR Optimization (Advanced)

Q: What strategies enhance the structure-activity relationship (SAR) of the cyclohexyl-hydroxyethyl moiety to improve Tankyrase binding affinity? A:

- Modifications:

- Replace cyclohexyl with bicyclic (e.g., norbornane) to probe steric effects .

- Introduce electron-withdrawing groups (e.g., -CF3) on the benzenesulfonamide core .

- Validation: Molecular docking (AutoDock Vina) to assess binding energy (∆G) and compare with X-ray co-crystallography data (if available) .

Data Contradictions (Advanced)

Q: How should researchers address conflicting reports on the biological activity of this compound? A:

- Methodological Triangulation:

- Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular Wnt/β-catenin pathway inhibition) .

- Assess batch-to-batch variability via elemental analysis and LC-MS .

- Meta-Analysis: Compare studies for differences in assay pH, temperature, or cell lines (e.g., HCT116 vs. HEK293) .

Stability Profiling (Advanced)

Q: What protocols assess the metabolic stability of this compound in physiological conditions? A:

- In Vitro Stability: Incubate compound (10 µM) in simulated gastric fluid (SGF, pH 1.2) and liver microsomes (human/rat). Monitor degradation via HPLC at 0, 1, 3, 6, and 24 hours .

- Metabolite ID: Use LC-MS/MS to detect oxidation (CYP450-mediated) or glucuronidation products .

Computational Modeling (Advanced)

Q: Which parameters are critical for docking this compound into Tankyrase’s active site? A:

- Docking Workflow:

- Prepare protein (PDB: 3KR8) by removing water and adding polar hydrogens.

- Define grid box around the NAD+-binding site (x=15 Å, y=15 Å, z=15 Å).

- Prioritize H-bond interactions with Gly1032 and π-stacking with Tyr1050 .

- Validation: Mutagenesis (e.g., Gly1032Ala) to disrupt predicted binding .

Regioselective Derivatization (Advanced)

Q: How can regioselective functionalization of the benzenesulfonamide core improve pharmacokinetics? A:

- Protection/Deprotection: Use tert-butyldimethylsilyl (TBDMS) to protect the hydroxyethyl group during sulfonamide alkylation .

- Derivatization: Introduce fluorine at the 4-position of the benzene ring to enhance metabolic stability .

- PK Analysis: Measure logP (octanol/water) and plasma protein binding (equilibrium dialysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.